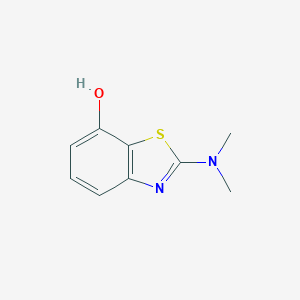

2-(Dimethylamino)-1,3-benzothiazol-7-ol

Description

Properties

CAS No. |

163298-96-2 |

|---|---|

Molecular Formula |

C9H10N2OS |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-7-ol |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-6-4-3-5-7(12)8(6)13-9/h3-5,12H,1-2H3 |

InChI Key |

QFCKPJPWJSBZMZ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC2=C(S1)C(=CC=C2)O |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C(=CC=C2)O |

Synonyms |

7-Benzothiazolol,2-(dimethylamino)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been identified as a potential anticancer agent. Research indicates that benzothiazole derivatives, including 2-(Dimethylamino)-1,3-benzothiazol-7-ol, exhibit significant activity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of breast cancer cells by targeting the securin protein, which is overexpressed in many tumors .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Target Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 150-210 | |

| Compound 7a | M. tuberculosis | >52% bioavailability | |

| Compound VII | Various Tumors | 97 |

1.2 Anti-Tubercular Properties

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. The compound's structural features contribute to its efficacy against Mycobacterium tuberculosis, as evidenced by its favorable binding affinity in docking studies .

Table 2: Anti-Tubercular Activity of Benzothiazole Derivatives

1.3 Other Biological Activities

Benzothiazole derivatives are also recognized for their antimicrobial, anti-inflammatory, and analgesic activities. The structure-activity relationship (SAR) indicates that modifications at the C-2 position can significantly alter biological activity .

Material Science Applications

2.1 Fluorescent Materials

The compound is utilized in the development of fluorescent materials due to its unique electronic properties. It serves as a precursor in synthesizing dyes and imaging agents important for biological and chemical applications .

2.2 Electroluminescent Devices

Research has also explored the use of benzothiazole derivatives in electroluminescent devices. Their ability to emit light when an electric current is applied makes them suitable for applications in display technologies .

Case Studies and Research Findings

Case Study: Anticancer Efficacy of Benzothiazole Derivatives

A comprehensive study evaluated a series of benzothiazole derivatives for their anticancer properties against various cell lines such as HeLa and SW480. The findings indicated that certain modifications led to enhanced cytotoxicity, suggesting a promising avenue for drug development against cancer .

Case Study: Anti-Tubercular Activity Assessment

In another study focusing on anti-tubercular activity, several benzothiazole compounds were synthesized and evaluated for their effectiveness against M. tuberculosis strains. The results showed that specific derivatives exhibited potent activity with favorable pharmacokinetic profiles, indicating their potential for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-(Dimethylamino)-1,3-benzothiazol-7-ol and related compounds:

Reactivity and Application Differences

- Electron-Donating Effects: The dimethylamino group at the 2-position in the benzothiazole core likely enhances nucleophilicity, similar to ethyl 4-(dimethylamino)benzoate, which showed superior reactivity in resin systems compared to aliphatic dimethylamino derivatives .

- Solubility: The hydroxyl group at the 7-position may improve aqueous solubility compared to non-polar analogs like 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine, where the methoxyphenyl group increases hydrophobicity .

- Biological Activity: Benzothiazoles with electron-withdrawing groups (e.g., carboxylic acid in 2-methylamino-benzothiazole-7-carboxylic acid) may exhibit different binding affinities compared to hydroxyl or amino-substituted derivatives . Antimicrobial and anticonvulsant activities are well-documented in fluorinated benzothiazole analogs .

Key Research Findings

Reactivity in Polymer Systems: Dimethylamino groups in ethyl methacrylate derivatives showed lower polymerization efficiency than aromatic dimethylamino analogs (e.g., ethyl 4-(dimethylamino)benzoate) . This suggests that the position and conjugation of the dimethylamino group critically influence reactivity.

Biological Potency : Fluorinated benzothiazoles (e.g., 6-fluoro derivatives) demonstrated significant antimicrobial and anticonvulsant activities, highlighting the impact of halogen substitution .

Structural Flexibility : Tetrahydrobenzothiazoles (e.g., 2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine) exhibit enhanced metabolic stability due to partial saturation of the benzothiazole ring .

Preparation Methods

Condensation with Aldehydes or Ketones

A widely used method involves reacting o-aminothiophenol (1) with aldehydes under catalytic conditions. For example, ultrasonic irradiation of 1 and dimethylaminoacetaldehyde (2) in solvent-free conditions yields 2-(dimethylamino)benzothiazole intermediates:

Optimization :

-

Catalysts : CoO nano-flakes improve yields to 95% in 5 minutes under solvent-free conditions.

-

Solvents : Ethanol or toluene facilitates reflux but prolongs reaction times.

Introducing the 7-Hydroxyl Group

The hydroxyl group at position 7 is introduced via:

Direct Cyclization with Hydroxylated Precursors

Using 4-hydroxy-o-aminothiophenol (3) as a starting material ensures the hydroxyl group is retained post-cyclization. For example, condensation of 3 with dimethylaminoacetaldehyde (2) under acidic conditions forms 7-hydroxy-2-(dimethylamino)benzothiazole:

Challenges :

Post-Synthetic Hydroxylation

Demethylation of a methoxy precursor using BBr in CHCl at −78°C provides an alternative route:

Yield : 85–90% after recrystallization.

Incorporating the Dimethylamino Group

The dimethylamino group at position 2 is introduced via:

Nucleophilic Substitution

Reaction of 2-chloro-7-hydroxybenzothiazole (4) with dimethylamine in THF at 60°C:

Conditions :

Reductive Amination

Reduction of a nitro intermediate (5) followed by methylation:

Limitations : Over-methylation risks require controlled reagent addition.

Comparative Analysis of Synthetic Routes

Characterization and Validation

-

IR Spectroscopy : N-H stretch (3300 cm), C=O (1739 cm), and S=O (1070 cm) confirm functional groups.

-

H NMR : Dimethylamino protons resonate at δ 2.8–3.1 (s, 6H), while the hydroxyl proton appears at δ 9.6 (s, 1H).

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the benzothiazole core in 2-(dimethylamino)-1,3-benzothiazol-7-ol?

- Methodological Answer : The benzothiazole ring can be synthesized via condensation reactions under mild acidic conditions. For example, 8-formyl-7-methoxyflavones react with 2-aminothiophenol in ethanol with catalytic triethylamine at room temperature, yielding benzothiazole derivatives within minutes . Adjusting solvent polarity (e.g., ethanol for solubility) and using mild catalysts (e.g., triethylamine) minimizes side reactions. Refluxing with primary amines (e.g., methanol suspensions) for 24–48 hours is effective for introducing substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions and dimethylamino group integration.

- IR : Identifies functional groups (e.g., -OH at ~3200 cm, C=N/C-S in benzothiazole at 1600–1500 cm).

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles critical for verifying stereochemistry .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How does the dimethylamino group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilic reactivity at the 7-hydroxy position. In resin systems, similar dimethylamino-containing amines show higher reactivity in free-radical polymerization compared to methacrylate derivatives, with optimal performance at 1:2 initiator/amine ratios . Steric effects from the dimethyl group may slow reactions in bulky environments, necessitating longer reflux times (e.g., 50 hours in methanol) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and stability. For benzothiazoles, low HOMO-LUMO gaps correlate with antimicrobial activity .

- Molecular docking : Screens against target proteins (e.g., kinases, GPCRs). For example, benzothiazole derivatives exhibit affinity for CDK1/GSK3β kinases, validated via AutoDock Vina with RMSD <2.0 Å .

- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS.

Q. What strategies can improve the yield of this compound in condensation reactions involving aromatic aldehydes?

- Methodological Answer :

- Catalyst optimization : Triethylamine (0.2 mL) accelerates Knoevenagel condensations, achieving >78% yield in ethanol .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of aldehydes.

- pH control : Adjust to pH 5–6 during workup to precipitate products, minimizing hydrolysis .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 minutes at 100°C) .

Q. How does varying substituents on the benzothiazole ring affect the compound’s pharmacological properties?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -F) : Enhance antimicrobial activity by increasing membrane permeability. Fluorinated derivatives show 2–4x lower MIC values against S. aureus compared to non-halogenated analogs .

- Hydrophobic substituents (e.g., -CH) : Improve blood-brain barrier penetration, critical for CNS-targeted agents.

- Hydroxy groups : Hydrogen bonding with biological targets (e.g., DNA gyrase) improves binding affinity. SAR studies recommend prioritizing substitutions at the 6- and 7-positions for optimal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.